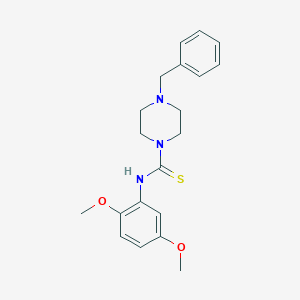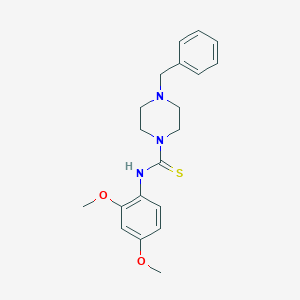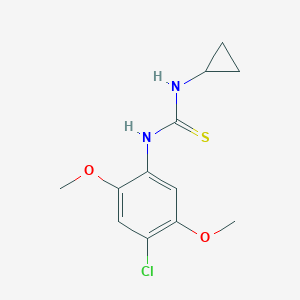
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea, also known as CTCP, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. CTCP is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful compound for studying various biological processes. In
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to inhibit the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have antioxidant properties. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has also been shown to modulate the immune system, specifically by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea in lab experiments is its specificity. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have a high degree of selectivity for its target enzymes and receptors, making it a useful tool for studying specific biological processes. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea in lab experiments is its solubility. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea. One area of research that warrants further investigation is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea as a therapeutic agent for pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea and its effects on various biological systems. Finally, the development of more effective synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea may facilitate its use in future research endeavors.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea is a synthetic compound that has shown promise as a research tool in various scientific studies. The synthesis method of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea involves a multi-step process, and its purity can be confirmed through various analytical techniques. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have anti-inflammatory, analgesic, and anticancer effects, and its mechanism of action involves the inhibition of various enzymes and receptors. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has several advantages and limitations for lab experiments, and future directions for research include investigating its potential as a therapeutic agent and further understanding its mechanism of action.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea involves a multi-step process that begins with the reaction of 4-chloro-2,5-dimethoxyaniline with cyclopropyl isocyanate to form N-cyclopropyl-4-chloro-2,5-dimethoxyaniline. This intermediate is then reacted with thiourea to yield N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been used in various scientific studies to investigate its effects on different biological systems. One area of research where N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been particularly useful is in the study of pain and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation-related disorders.
Another area of research where N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has shown promise is in the study of cancer. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea has been shown to enhance the effectiveness of other chemotherapeutic agents, making it a potential candidate for combination therapy.
properties
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cyclopropylthiourea |
|---|---|
Molecular Formula |
C12H15ClN2O2S |
Molecular Weight |
286.78 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopropylthiourea |
InChI |
InChI=1S/C12H15ClN2O2S/c1-16-10-6-9(11(17-2)5-8(10)13)15-12(18)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,14,15,18) |
InChI Key |
NFZZWDDVXJIKIV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CC2)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CC2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)
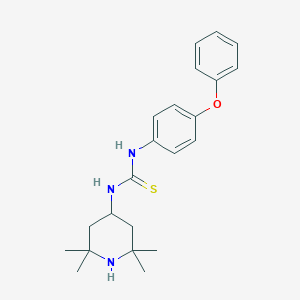
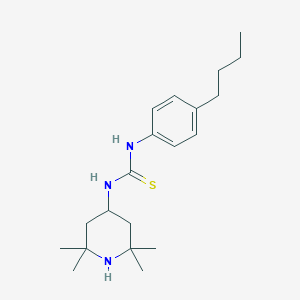
![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)
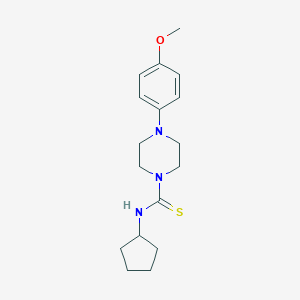
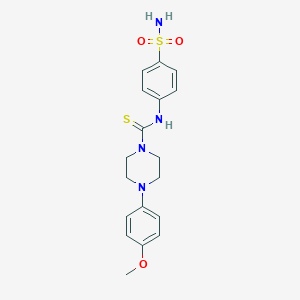
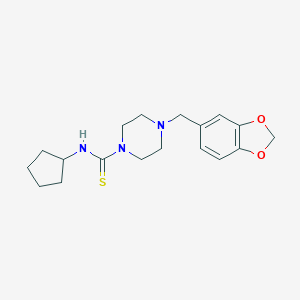
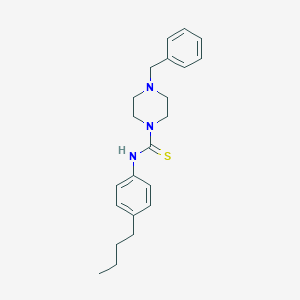
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)
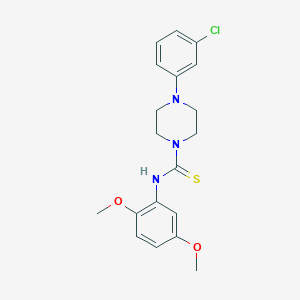
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)
